3-(2-Methylpropyl)oxiran-2-one
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Overview
Description
3-(2-Methylpropyl)oxiran-2-one is an organic compound with the molecular formula C7H12O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)oxiran-2-one typically involves the epoxidation of alkenes. One common method is the reaction of 2-methylpropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)oxiran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols, amines, or thiols.
Scientific Research Applications
3-(2-Methylpropyl)oxiran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)oxiran-2-one involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to form a wide range of products. The compound can also interact with biological molecules, potentially inhibiting or modifying enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropene oxide
- 2,3-Epoxybutane
- 1,2-Epoxypropane
Uniqueness
3-(2-Methylpropyl)oxiran-2-one is unique due to its specific substitution pattern on the epoxide ring, which imparts distinct chemical properties and reactivity. Compared to other epoxides, it offers different steric and electronic environments, making it a valuable compound in both synthetic and industrial applications .
Properties
CAS No. |
647025-21-6 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-(2-methylpropyl)oxiran-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(2)3-5-6(7)8-5/h4-5H,3H2,1-2H3 |
InChI Key |
XDPBPHBNBWLMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)O1 |
Origin of Product |
United States |
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